4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide
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Overview
Description
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
The compound 4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . The amides and sulfonamides of pyrazines are useful as therapeutic agents . .
Mode of Action
It is known that the nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore . This suggests that the compound might interact with its targets through the nitrogen atom in its structure.
Biochemical Pathways
Pyrazine derivatives have been reported to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . This suggests that the compound might affect multiple biochemical pathways related to these effects.
Result of Action
Given the wide range of pharmacological effects of pyrazine derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethylpiperazine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
This compound: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N-(4-nitrophenyl)piperazine-1-carboxamide: Lacks the ethyl group, which can affect its pharmacokinetic properties and interactions with biological targets.
N-(3-nitrophenyl)piperazine-1-carboxamide: Similar but with different positioning of the nitro group, influencing its chemical behavior and biological effects.
Properties
IUPAC Name |
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-2-15-6-8-16(9-7-15)13(18)14-11-4-3-5-12(10-11)17(19)20/h3-5,10H,2,6-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRDEODLSZTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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